molecular formula C12H7BrOS B8449058 2-Bromodibenzothiophene-5-oxide

2-Bromodibenzothiophene-5-oxide

Cat. No.: B8449058
M. Wt: 279.15 g/mol
InChI Key: VJGDLIVNJZMHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromodibenzothiophene-5-oxide (CAS RN: 53846-85-8) is a versatile and high-value building block in synthetic organic chemistry and materials science research. Its core structure features a dibenzothiophene core with a sulfoxide group and a bromine atom, which act as orthogonal reactive handles for diverse chemical transformations . Researchers utilize this compound as a strategic precursor for constructing complex molecular architectures. The sulfoxide moiety can be activated to participate in novel reactions, such as Pummerer-type functionalizations, providing access to a wide range of functionalized dibenzothiophene derivatives that are difficult to synthesize by conventional means . Furthermore, the bromine atom allows for further elaboration via cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the creation of polysubstituted compounds for advanced applications . A significant area of investigation involves the photochemical properties of this compound and related dibenzothiophene S-oxides. Upon UV irradiation, these molecules can undergo a clean photodeoxygenation reaction, releasing atomic oxygen and yielding the corresponding dibenzothiophene sulfide . This unique photoreactivity makes it a compound of interest in chemical biology for studying reactive oxygen species and in organic synthesis as a reagent-free method for the formal reduction of sulfur . In the field of materials chemistry, dibenzothiophene-based structures are integral to developing organic electronic devices. The electron-withdrawing nature of the sulfoxide group contributes to the electron-transport properties of the molecule, making it a valuable component in the design of host materials for phosphorescent organic light-emitting diodes (OLEDs) and other optoelectronic materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H7BrOS

Molecular Weight

279.15 g/mol

IUPAC Name

2-bromodibenzothiophene 5-oxide

InChI

InChI=1S/C12H7BrOS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)15(12)14/h1-7H

InChI Key

VJGDLIVNJZMHFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2=O)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Bromo-Selective Cross-Coupling

The process begins with 2-bromobenzenesulfinic acid methyl ester (1a) , which undergoes palladium-catalyzed coupling with aryl boronic acids. For example, reaction with 4-tolylboronic acid (2a) in the presence of potassium phosphate and (amphos)₂PdCl₂ yields 2-(4-tolyl)benzenesulfinic acid methyl ester (3a) with >95% selectivity for the bromo position. This step avoids undesired sulfoxide formation, ensuring high functional group tolerance.

Starting MaterialBoronic AcidCatalystYield (%)
1a4-tolyl(amphos)₂PdCl₂95
1a4-methoxyphenyl(amphos)₂PdCl₂89
1a2-methylphenyl(amphos)₂PdCl₂91

Electrophilic Activation and Cyclization

The coupled sulfinate ester (e.g., 3a) is treated with triflic anhydride (Tf₂O) to activate the sulfinyl group, facilitating intramolecular electrophilic aromatic substitution. Cyclization in diethyl ether at 0°C produces 2-bromodibenzothiophene-5-oxide (4a) in 92% yield. Key advantages include:

  • Regioselectivity : Bromine remains intact at the 2-position due to steric and electronic stabilization during cyclization.

  • Functional Group Compatibility : Chloro, fluoro, and ethoxycarbonyl groups are tolerated without side reactions.

Oxidation of 2-Bromodibenzothiophene

An alternative route involves oxidizing pre-formed 2-bromodibenzothiophene (CAS 22439-61-8) to its S-oxide. While conventional oxidants like meta-chloroperbenzoic acid (mCPBA) are used for dibenzothiophenes, this method faces challenges:

  • Low Efficiency : Oxidation of 2-bromodibenzothiophene with mCPBA (1.4 equiv.) yields only 35% of the desired S-oxide, with 52% unreacted starting material.

  • Byproduct Formation : Over-oxidation to sulfones or decomposition under acidic conditions is common.

SubstrateOxidantSolventTemperatureYield (%)
2-BromodibenzothiophenemCPBACH₂Cl₂0°C35
2-BromodibenzothiopheneH₂O₂Acetic acid40°C28

Direct Bromination of Dibenzothiophene-5-Oxide

Direct bromination of dibenzothiophene-5-oxide remains underexplored due to regioselectivity challenges . However, insights from thiophene bromination (e.g., using HBr/H₂O₂) suggest potential adaptations:

  • Hydrogen Bromide Peroxide System : Thiophene reacts with HBr (48%) and H₂O₂ in dichloroethane at 40°C to yield 2-bromothiophene with 95% selectivity. Analogous conditions for dibenzothiophene-5-oxide could target the 2-position, but steric hindrance may reduce efficiency.

  • Lewis Acid Catalysis : FeBr₃ or AlBr₃ might enhance electrophilic substitution, though competing 3-bromination is likely.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Suzuki-CyclizationHigh regioselectivity, scalableRequires specialized sulfinate esters85–95
OxidationSimple starting materialLow efficiency, byproduct formation28–35
Direct Bromination (hypothetical)Potentially cost-effectiveUnproven regioselectivity, side reactionsN/A

Applications and Derivatives

The Suzuki-cyclization method enables the synthesis of advanced derivatives:

  • 2-Aminodibenzothiophene-5-oxide : Treatment of 2-bromodibenzothiophene-5-oxide with cuprous bromide and ammonium hydroxide at 200°C yields the amino derivative.

  • Furan-Fused Analogues : Electrophilic cyclization of sulfinate esters with heteroaryl boronic acids produces fused-ring systems .

Chemical Reactions Analysis

Types of Reactions: 2-Bromodibenzothiophene-5-oxide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfoxide group can be further oxidized to a sulfone or reduced back to a sulfide.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include various substituted dibenzothiophenes.

    Oxidation: Dibenzothiophene-5,5-dioxide.

    Reduction: Dibenzothiophene.

Scientific Research Applications

Chemistry

In chemical research, 2-Bromodibenzothiophene-5-oxide serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Recent investigations have highlighted its potential biological activities, particularly:

  • Antimicrobial Properties : Studies indicate that derivatives of dibenzothiophene compounds exhibit significant antimicrobial effects against various pathogens .
  • Anticancer Activity : Research suggests that 2-Bromodibenzothiophene-5-oxide may induce apoptosis in cancer cells, potentially serving as a lead compound for drug development .

Materials Science

The compound is explored for its applications in developing advanced materials, including:

  • Organic Semiconductors : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
  • Surface Molecular Imprinted Polymers (SMIPs) : It can be utilized as a template for creating SMIPs, which are effective in selectively removing dibenzothiophene during desulfurization processes .

Case Study 1: Anticancer Activity

A study investigated the effects of 2-Bromodibenzothiophene-5-oxide on various cancer cell lines. Results showed that treatment with this compound led to significant cytotoxicity, attributed to the induction of apoptosis through enhanced caspase activity.

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer15Apoptosis via caspase activation
Liver Cancer10Cell cycle arrest and apoptosis

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of 2-Bromodibenzothiophene-5-oxide against Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.

BacteriaMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Mechanism of Action

The mechanism of action of 2-Bromodibenzothiophene-5-oxide largely depends on its chemical reactivity. The bromine atom and the sulfoxide group are key functional groups that interact with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    Dibenzothiophene: The parent compound without the bromine and sulfoxide groups.

    2-Bromodibenzothiophene: Lacks the sulfoxide group.

    Dibenzothiophene-5-oxide: Lacks the bromine atom.

Uniqueness: 2-Bromodibenzothiophene-5-oxide is unique due to the presence of both the bromine atom and the sulfoxide group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Q & A

Q. How can researchers validate the reproducibility of synthetic procedures for 2-bromodibenzothiophene-5-oxide?

  • Methodological Answer : Document reaction parameters (e.g., stirring rate, solvent grade, and equipment calibration) in detail. Share protocols with independent labs for cross-validation and publish negative results (e.g., failed catalysts or side reactions) to aid community troubleshooting .

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